p-SCN-Bn-nota
CAS No.: 1206475-68-4
Cat. No.: VC17100657
Molecular Formula: C20H26N4O6S
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206475-68-4 |
|---|---|
| Molecular Formula | C20H26N4O6S |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | 2-[(5S)-4,7-bis(carboxymethyl)-5-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid |
| Standard InChI | InChI=1S/C20H26N4O6S/c25-18(26)11-22-5-6-23(12-19(27)28)10-17(24(8-7-22)13-20(29)30)9-15-1-3-16(4-2-15)21-14-31/h1-4,17H,5-13H2,(H,25,26)(H,27,28)(H,29,30)/t17-/m0/s1 |
| Standard InChI Key | ABEIJMWLNYUWMD-KRWDZBQOSA-N |
| Isomeric SMILES | C1CN(C[C@@H](N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O |
| Canonical SMILES | C1CN(CC(N(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O |
Introduction
Chemical Structure and Functional Properties
p-SCN-Bn-NOTA features a triazacyclononane backbone with three acetic acid pendant arms, forming a hexadentate coordination sphere ideal for trivalent metal ions. The isothiocyanate (-SCN) group at the para position of the benzyl moiety enables covalent conjugation to biomolecules (e.g., peptides, antibodies) via primary amines. This bifunctionality ensures stable radiometal complexation while preserving target specificity .
The compound’s stability constant for gallium(III) () underscores its thermodynamic robustness, outperforming linear chelators like EDTA . X-ray crystallography reveals a distorted octahedral geometry when bound to , with all three nitrogen atoms and two carboxylate oxygen atoms participating in coordination .
Synthesis and Radiolabeling Protocols
Conjugation to Biomolecules
p-SCN-Bn-NOTA is typically conjugated to peptides or proteins in a two-step process:
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Chelator Activation: Dissolve p-SCN-Bn-NOTA in dimethylformamide (DMF) and buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to stabilize the isothiocyanate group .
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Peptide Coupling: React the activated chelator with a lysine-containing peptide (e.g., BN(7-14)) at a 3:1 molar ratio for 15–24 hours at room temperature. Purify via reversed-phase HPLC (>95% purity) .
Radiolabeling with 64Cu^{64}\text{Cu}64Cu and 68Ga^{68}\text{Ga}68Ga
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Copper-64: Incubate NOTA-conjugated peptides with in ammonium acetate buffer (pH 5.5) at 37°C for 30 minutes. Radiochemical purity exceeds 98% .
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Gallium-68: Labeling occurs at room temperature using eluted from a generator. Adjust pH to 3.5–4.0 with HCl, and incubate for 10 minutes .
Biological Activity and Receptor Targeting
GRPR Targeting in Prostate Cancer
In PC-3 prostate cancer xenografts, -NOTA-Bn-SCN-Aoc-BN(7-14) exhibited tumor uptake of 2.8% injected dose per gram (% ID/g) at 1 hour post-injection, with rapid clearance from blood (0.44% ID/g) and pancreas (19.7% ID/g) . Blocking studies with Tyr-BN reduced tumor uptake by 85%, confirming GRPR-specific binding .
HER2 Imaging in Breast Cancer
Anti-HER2 nanobodies conjugated to p-SCN-Bn-NOTA and labeled with demonstrated high tumor-to-muscle ratios (12.3 ± 2.1) in murine models, enabling precise visualization of HER2-positive lesions .
Comparative Analysis of Macrocyclic Chelators
*Peptide receptor radionuclide therapy
Pharmacokinetics and Biodistribution
Tissue Uptake Kinetics of 64Cu^{64}\text{Cu}64Cu-NOTA-Bn-SCN-Aoc-BN(7-14)
| Tissue | 1 Hour (% ID/g) | 4 Hours (% ID/g) | 24 Hours (% ID/g) |
|---|---|---|---|
| Tumor | 2.8 ± 0.4 | 1.0 ± 0.2 | 0.19 ± 0.05 |
| Blood | 0.44 ± 0.07 | 0.06 ± 0.01 | 0.05 ± 0.01 |
| Liver | 3.41 ± 0.5 | 2.1 ± 0.3 | 1.2 ± 0.2 |
| Pancreas | 19.7 ± 2.1 | 4.3 ± 0.6 | 0.4 ± 0.1 |
Tumor-to-background ratios improved from 6.2 (tumor/blood) at 1 hour to 3.8 at 4 hours, highlighting rapid clearance from non-target tissues .
Preclinical Validation and Toxicity
In murine models, -NOTA-HER2 nanobodies showed no acute toxicity at doses up to 1.5 mg/kg, with normal renal and hepatic function observed 72 hours post-injection . Dosimetry estimates indicated a human effective dose of 0.023 mSv/MBq, comparable to conventional -FDG PET .
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